3-Indolepropionic acid

Description

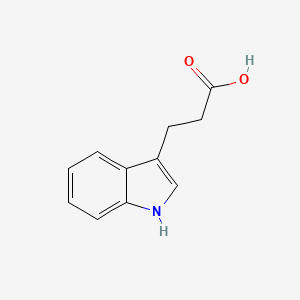

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXRNDWAUTYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Record name | 3-indolepropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061192 | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

830-96-6 | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Indol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolepropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(indol-3-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLEPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Indolepropionic acid discovery and history

An In-depth Technical Guide to 3-Indolepropionic Acid: Discovery, History, and Core Methodologies

Abstract

This compound (IPA), a potent antioxidant and signaling molecule, stands at the intersection of metabolism, the gut microbiome, and host physiology. Initially identified as a microbial metabolite in the early 20th century, its profound biological significance has only been uncovered in recent decades. This guide provides a comprehensive overview of the discovery and history of IPA, details its biosynthesis by gut microbiota, elucidates its primary mechanisms of action, and presents key quantitative data and experimental protocols relevant to its study. It is intended as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this important tryptophan-derived metabolite.

Discovery and History

The scientific journey of this compound (IPA) spans nearly a century, evolving from a microbially-produced chemical curiosity to a key molecule in host-microbiome interactions with significant therapeutic interest.

-

1923: IPA was first isolated and identified as a metabolite produced by the bacterial degradation of tryptophan.[1] Early studies in the 20th century focused on its basic chemical characterization.

-

1930s: Researchers recognized IPA's structural similarity to indole-3-acetic acid (IAA), the primary plant auxin, and identified its role as a plant growth regulator.

-

1999: A pivotal study reported the potent neuroprotective and antioxidant properties of IPA, particularly its efficacy as a hydroxyl radical scavenger.[2] This discovery marked a significant shift in the research focus towards its potential applications in human health.

-

2009: The laboratory of Gary Siuzdak discovered that IPA is an endogenous metabolite in mammals, produced exclusively by the gut microbiota.[3] This finding established the crucial link between gut bacteria and the systemic presence of IPA in the host, paving the way for modern research into its physiological effects.

This historical progression is visualized in the workflow below.

Biosynthesis by Gut Microbiota

IPA is not produced by host enzymes; it is a terminal product of dietary tryptophan metabolism by specific anaerobic bacteria in the gastrointestinal tract. The most well-characterized IPA producer is Clostridium sporogenes.[4][5] The biosynthetic pathway is a reductive route involving several key enzymatic steps.

-

Transamination: Tryptophan is converted to Indole-3-pyruvic acid by an Aromatic amino acid aminotransferase.

-

Reduction to Lactate: Indole-3-pyruvic acid is reduced to Indole-3-lactic acid (ILA) by Indolelactate dehydrogenase.

-

Dehydration: ILA is dehydrated to form Indole-3-acrylic acid by the enzyme Indolelactate dehydratase.

-

Final Reduction: Indole-3-acrylic acid is reduced to the final product, this compound, by an Acyl-CoA dehydrogenase.

This metabolic pathway is outlined in the diagram below.

Mechanisms of Action

IPA exerts its biological effects through several mechanisms, primarily as a potent antioxidant and as a signaling molecule that activates nuclear receptors.

Antioxidant Activity

IPA is a highly effective scavenger of hydroxyl radicals, considered the most damaging reactive oxygen species (ROS). Unlike many other antioxidants, it neutralizes free radicals without generating pro-oxidant intermediates, thereby preventing cycles of oxidative damage.[2] This direct antioxidant capacity is central to its neuroprotective effects against oxidative stress-induced neuronal damage.

Nuclear Receptor Activation

IPA functions as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), two critical transcription factors that regulate xenobiotic metabolism, inflammation, and immune homeostasis.[6][7]

-

Pregnane X Receptor (PXR) Activation: Upon binding IPA, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to PXR response elements (PXREs) on DNA. This activation upregulates genes involved in detoxification and has been shown to fortify the intestinal epithelial barrier.[4][8]

-

Aryl Hydrocarbon Receptor (AhR) Activation: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding by IPA causes AhR to translocate to the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating immune responses, including the downregulation of pro-inflammatory pathways like NF-κB.[9][10]

References

- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gary Siuzdak - Wikipedia [en.wikipedia.org]

- 4. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Indolepropionic Acid Biosynthesis Pathway in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indolepropionic acid (IPA) is a potent neuroprotective antioxidant and anti-inflammatory metabolite exclusively produced by the gut microbiota from the essential amino acid tryptophan. Emerging research has highlighted its significant role in host health, including the modulation of gut barrier function, immune responses, and protection against various diseases. This technical guide provides an in-depth overview of the core IPA biosynthesis pathway within the gut microbiota, details the key bacterial players, and outlines the experimental methodologies for its study. Furthermore, it elucidates the signaling pathways through which IPA exerts its effects on the host.

The Core Biosynthesis Pathway of this compound

The primary route for IPA synthesis in the gut microbiota is a reductive pathway that converts dietary tryptophan into IPA through several enzymatic steps. This pathway is predominantly carried out by a select group of anaerobic bacteria.

The key enzymatic reactions are as follows:

-

Transamination of Tryptophan: The pathway initiates with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase.[1]

-

Reduction to Indole-3-lactic acid: IPyA is subsequently reduced to indole-3-lactic acid (ILA) by phenyllactate dehydrogenase.[2]

-

Dehydration to Indole-3-acrylic acid: ILA undergoes dehydration to form indole-3-acrylic acid (IA), a reaction mediated by the phenyllactate dehydratase enzyme complex.[2]

-

Final Reduction to this compound: The final step involves the reduction of the double bond in IA to yield IPA, catalyzed by an acyl-CoA dehydrogenase.[2]

Key Bacterial Producers of this compound

While many gut bacteria can metabolize tryptophan, only a few possess the complete enzymatic machinery for IPA production. The most well-characterized IPA producers belong to the Firmicutes phylum.

-

Clostridium sporogenes : This is the most extensively studied and potent producer of IPA in the human gut.[3]

-

Clostridium botulinum and Clostridium caloritolerans : These species have also been shown to produce IPA.[4]

-

Peptostreptococcus anaerobius : Several strains of this species are capable of producing IPA.[2]

It is noteworthy that some gut microbes can indirectly influence IPA production. For instance, Akkermansia muciniphila, while not a direct producer, can create a favorable metabolic environment that supports the growth and IPA-producing capacity of Clostridium species.

Quantitative Data on this compound Production

The concentration of IPA can vary significantly based on diet, the composition of the gut microbiota, and the specific bacterial strains present. Below are tables summarizing quantitative data from various studies.

Table 1: IPA Concentrations in Bacterial Cultures

| Bacterial Species | Culture Conditions | IPA Concentration (µM) | Reference |

| Clostridium sporogenes | Tryptophan-supplemented medium | Varies significantly, can reach high levels | [4] |

| Peptostreptococcus anaerobius | Tryptophan-containing medium | Detectable levels | [2] |

| Clostridium cadaveris | Tryptophan-containing medium | Detectable levels | [2] |

Table 2: IPA Concentrations in Biological Samples

| Sample Type | Condition | IPA Concentration Range | Reference |

| Human Serum (Physiological) | Healthy individuals | 1 - 10 µM | [2] |

| Mice Feces (Post-antibiotics) | Antibiotic-treated | Significantly reduced | [5] |

| Human Feces (Sepsis) | Septic patients | Significantly lower than controls | [6] |

| Mice Serum (with C. sporogenes colonization) | C. sporogenes supplemented | Significantly increased | [7] |

Host Signaling Pathways Modulated by this compound

IPA, once absorbed into the bloodstream, can interact with host cellular receptors to modulate various physiological processes. The two primary signaling pathways identified are mediated by the Aryl Hydrocarbon Receptor (AhR) and the Pregnane (B1235032) X Receptor (PXR).

Aryl Hydrocarbon Receptor (AhR) Signaling

IPA can act as a ligand for AhR, a transcription factor that plays a crucial role in regulating immune responses. Upon binding, the IPA-AhR complex translocates to the nucleus, where it influences the expression of target genes involved in inflammation and immune cell differentiation.[6][8]

Pregnane X Receptor (PXR) Signaling

IPA is also a known activator of PXR, a nuclear receptor primarily expressed in the liver and intestine. PXR is a key regulator of xenobiotic metabolism and plays a role in maintaining gut barrier integrity and suppressing inflammation.[9][10] Activation of PXR by IPA leads to the transcription of genes involved in detoxification and mucosal defense.

Experimental Protocols

Anaerobic Bacterial Culture for IPA Production

-

Media Preparation: Prepare a suitable anaerobic broth medium, such as Brain Heart Infusion (BHI) or a custom minimal medium, supplemented with L-tryptophan (typically 1-5 mM).

-

Inoculation: In an anaerobic chamber, inoculate the medium with a pure culture of the bacterium of interest (e.g., Clostridium sporogenes).

-

Incubation: Incubate the cultures under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 24-72 hours.

-

Harvesting: After incubation, centrifuge the cultures to pellet the bacterial cells. The supernatant, which contains the secreted metabolites, is collected for analysis.

Metabolite Extraction from Bacterial Supernatant

-

Protein Precipitation: To remove proteins that can interfere with analysis, add a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the bacterial supernatant in a 1:1 or 2:1 ratio.

-

Incubation: Vortex the mixture thoroughly and incubate at -20°C or -80°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile) for LC-MS or HPLC analysis.[11]

Quantification of IPA by HPLC

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Detection: IPA can be detected using a UV detector at approximately 280 nm or, for higher sensitivity and specificity, a fluorescence detector (excitation ~280 nm, emission ~350 nm).[12]

-

Quantification: A standard curve is generated using pure IPA standards of known concentrations to quantify the amount of IPA in the samples.

Quantification of IPA by LC-MS

-

Chromatography: Similar to HPLC, a reverse-phase UPLC or HPLC system with a C18 column is used for separation.

-

Mass Spectrometry: The eluent from the chromatography system is introduced into a mass spectrometer, often a triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the IPA.

-

Detection and Quantification: For targeted analysis on a QQQ, multiple reaction monitoring (MRM) is used for high specificity and sensitivity. For untargeted analysis on a high-resolution instrument, the accurate mass of IPA is used for identification and peak area for quantification.[13] An internal standard (e.g., isotopically labeled IPA) is recommended for accurate quantification.

Conclusion

The biosynthesis of this compound by specific members of the gut microbiota represents a crucial host-microbe interaction with significant implications for human health. Understanding the intricacies of the IPA production pathway, the key bacterial species involved, and the host signaling mechanisms it modulates is paramount for the development of novel therapeutic strategies targeting the gut microbiome. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this important microbial metabolite and its role in health and disease.

References

- 1. old.57357.org [old.57357.org]

- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. old.57357.org [old.57357.org]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Clostridium sporogenes in Indole-3-Propionic Acid (IPA) Synthesis

This technical guide provides a comprehensive overview of the crucial role the gut commensal bacterium Clostridium sporogenes plays in the synthesis of indole-3-propionic acid (IPA), a significant metabolite influencing host physiology. This document details the metabolic pathway, presents quantitative data on IPA production, outlines relevant experimental protocols, and visualizes the key biological pathways.

Introduction to Clostridium sporogenes and IPA

Clostridium sporogenes is a Gram-positive, anaerobic, spore-forming bacterium commonly found in the soil and the gastrointestinal tracts of animals, including humans.[1] While closely related to the pathogenic Clostridium botulinum, C. sporogenes is non-toxic and establishes a mutualistic relationship with its host.[1] A key function of this bacterium is its ability to metabolize dietary tryptophan into several bioactive compounds, most notably indole-3-propionic acid (IPA).[1][2]

IPA is a potent neuroprotective antioxidant and has been shown to fortify the intestinal barrier, modulate the immune system, and influence metabolic processes.[1][3][4][5] Given its beneficial effects, there is significant interest in understanding and harnessing the IPA-producing capabilities of C. sporogenes for therapeutic applications.

The Metabolic Pathway of IPA Synthesis in Clostridium sporogenes

Clostridium sporogenes synthesizes IPA from the essential amino acid tryptophan via a reductive pathway.[6] This process involves a series of enzymatic reactions that convert tryptophan into IPA. The key steps and enzymes involved are outlined below.

The metabolic conversion of dietary tryptophan to IPA by C. sporogenes involves several key enzymes.[7] The genes encoding these enzymes have been identified in C. sporogenes, providing a genetic basis for understanding this metabolic capability.[7] A crucial gene cluster, containing the phenyllactate dehydratase genes (fldBC), is essential for this process, with the fldC gene being indispensable for IPA production.[5][6][8]

The proposed enzymatic steps are:

-

Aromatic amino acid aminotransferase (AAT) : This enzyme likely initiates the pathway by converting tryptophan to indole-3-pyruvic acid. While the enzymatic activity has been demonstrated in C. sporogenes, the specific gene has not yet been identified.[7]

-

Indolelactate dehydrogenase (ILDH) : This enzyme reduces indole-3-pyruvic acid to indole-3-lactic acid.

-

Indolelactate dehydratase (ILD) : Composed of subunits encoded by the fldB and fldC genes, this enzyme is critical for the dehydration of an intermediate. The fldC gene is essential for the production of IPA.[8][9]

-

Acyl-CoA dehydrogenase (ACD) : This enzyme is involved in the final reductive step to produce IPA.[7]

Quantitative Data on IPA Production

Studies utilizing gnotobiotic mouse models have provided valuable quantitative data on the capacity of C. sporogenes to produce IPA and the resulting systemic levels in the host. The data consistently demonstrates that wild-type C. sporogenes colonization leads to significant circulating levels of IPA, which are absent when the bacterium's IPA synthesis pathway is genetically disrupted.

| Experimental Condition | Host Model | IPA Concentration (Plasma/Serum) | Reference |

| Colonization with wild-type C. sporogenes | Germ-free mice | ~80 µM | [5][8] |

| Colonization with fldC mutant C. sporogenes | Germ-free mice | Undetectable | [5][8] |

| Mono-colonization with wild-type C. sporogenes | Gnotobiotic mice | ~100 µM | [9] |

| Antibiotic treatment of colonized mice | Gnotobiotic mice | Undetectable | [9] |

| Colonization with wild-type C. sporogenes in a complex community | Gnotobiotic mice | ~5 µM | [5] |

| Colonization with fldC mutant C. sporogenes in a complex community | Gnotobiotic mice | Undetectable | [5] |

| Experimental Condition | Host Model | IPA Concentration (Cecal Contents) | Reference |

| Colonization with wild-type C. sporogenes in a complex community | Gnotobiotic mice | ~65 pmol/mg | [5] |

| Colonization with fldC mutant C. sporogenes in a complex community | Gnotobiotic mice | Undetectable | [5] |

Experimental Protocols

The investigation of IPA synthesis by C. sporogenes and its effects on the host involves several key experimental procedures. Below are generalized protocols based on methodologies cited in the literature.

Generation of Mutant C. sporogenes Strains

A common method for generating targeted gene knockouts in Clostridium species is the use of the ClosTron system.

-

Target Gene Selection : Identify the gene of interest for disruption (e.g., fldC).

-

ClosTron Cassette Design : Design a ClosTron intron targeting the selected gene.

-

Plasmid Construction : Clone the designed ClosTron cassette into an appropriate vector.

-

Transformation : Introduce the recombinant plasmid into a suitable E. coli strain for conjugation.

-

Conjugation : Conjugally transfer the plasmid from E. coli to C. sporogenes.

-

Selection and Screening : Select for C. sporogenes transconjugants that have successfully integrated the ClosTron cassette into the target gene, resulting in its disruption.

-

Verification : Confirm the gene disruption through PCR and sequencing.

Gnotobiotic Mouse Colonization Studies

Gnotobiotic (germ-free) mice are essential for studying the specific effects of C. sporogenes colonization.

-

Animal Husbandry : Maintain germ-free mice in sterile isolators to prevent microbial contamination.

-

Bacterial Culture Preparation : Culture wild-type and mutant C. sporogenes strains under strict anaerobic conditions.

-

Colonization : Orally gavage germ-free mice with a suspension of the desired C. sporogenes strain.

-

Monitoring : House the colonized mice in gnotobiotic isolators for the duration of the experiment (e.g., two to five weeks).

-

Sample Collection : At the experimental endpoint, collect blood (for plasma/serum) and intestinal contents (e.g., cecal contents) for metabolite analysis.

Metabolite Quantification

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for quantifying IPA and other metabolites.

-

Sample Preparation :

-

Plasma/Serum : Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile), followed by centrifugation to clear the supernatant.

-

Cecal Contents : Homogenize the contents in a suitable solvent, followed by extraction and clarification.

-

-

Chromatographic Separation : Separate the metabolites using an appropriate LC or GC column and gradient.

-

Mass Spectrometry Analysis : Detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis : Compare the abundance of IPA and other metabolites between different experimental groups (e.g., mice colonized with wild-type vs. mutant C. sporogenes).

Host Signaling Pathways Modulated by IPA

The IPA produced by C. sporogenes enters systemic circulation and acts as a signaling molecule, interacting with host receptors to modulate various physiological processes.[2]

-

Pregnane X Receptor (PXR) Activation : IPA is a ligand for PXR, a nuclear receptor primarily expressed in the liver and intestine.[4][5] Activation of PXR by IPA enhances intestinal barrier function by increasing the expression of tight junction proteins.[4][5] This helps to reduce intestinal permeability, a condition associated with inflammatory gut diseases.[8]

-

Aryl Hydrocarbon Receptor (AHR) Interaction : IPA can also interact with the aryl hydrocarbon receptor (AHR), which plays a role in regulating immune responses.[7] IPA's engagement with AHR can influence the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby contributing to immune homeostasis in the gut.[7][10]

-

Anti-inflammatory Signaling : IPA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] This can lead to a reduction in the production of pro-inflammatory cytokines. In some contexts, IPA may also suppress mTOR activity.[10][11]

Conclusion and Future Directions

Clostridium sporogenes is a key producer of the beneficial metabolite IPA in the gut. The synthesis of IPA from tryptophan is dependent on a specific set of genes within the bacterium, most notably the fld gene cluster. The production of IPA by C. sporogenes has significant implications for host health, particularly in maintaining intestinal barrier integrity and modulating immune responses.

For drug development professionals, the ability to modulate the levels of circulating IPA through the targeted manipulation of C. sporogenes represents a novel therapeutic strategy. Future research in this area may focus on:

-

Engineering probiotic strains of C. sporogenes with enhanced IPA production capabilities.

-

Developing dietary interventions that promote the growth and metabolic activity of endogenous IPA-producing bacteria.

-

Identifying small molecules that can modulate the activity of the enzymes in the IPA synthesis pathway.

A deeper understanding of the intricate relationship between C. sporogenes, its metabolic products, and the host will be instrumental in developing new therapies for a range of conditions, from inflammatory bowel disease to metabolic disorders.

References

- 1. Clostridium sporogenes - Wikipedia [en.wikipedia.org]

- 2. wjgnet.com [wjgnet.com]

- 3. Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Druglike molecules produced by gut bacteria can affect gut, immune health [med.stanford.edu]

- 9. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of 3-Indolepropionic Acid (IPA)

Executive Summary: 3-Indolepropionic acid (IPA) is a potent neuroprotective agent derived from the dietary amino acid tryptophan exclusively by the gut microbiota.[1] As a key signaling molecule in the gut-brain axis, IPA traverses the blood-brain barrier to exert a multifaceted mechanism of action within the central nervous system.[1][2][3] Its neuroprotective properties stem from robust antioxidant and anti-inflammatory activities, direct interaction with nuclear receptors such as the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR), enhancement of neurotrophic factor synthesis, and maintenance of blood-brain barrier integrity.[2][4][5] Accumulating evidence from in vitro and in vivo models positions IPA as a promising therapeutic candidate for mitigating the progression of neurodegenerative diseases like Alzheimer's and offering protection against ischemic brain injury.[5][6] This document provides a comprehensive technical overview of its mechanisms, supporting quantitative data, and key experimental protocols for research and development professionals.

Introduction to this compound (IPA)

The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, is increasingly recognized as a critical regulator of neurological health.[2][7] Metabolites produced by gut bacteria from dietary precursors can enter systemic circulation and directly influence brain function.[7][8] Among these, this compound (IPA), a metabolite of tryptophan, has emerged as a molecule of significant interest.[2][3] Unlike other tryptophan derivatives, IPA is produced solely by gut bacteria, such as Clostridium sporogenes.[5] Its lipophilic nature allows it to readily cross the blood-brain barrier, where it engages with multiple molecular targets to confer neuroprotection.[1][3]

Core Neuroprotective Mechanisms of Action

IPA's neuroprotective effects are not mediated by a single pathway but rather by a synergistic combination of activities that counteract the core pathological drivers of neurodegeneration: oxidative stress, inflammation, and protein aggregation.

Direct Antioxidant Activity

A primary mechanism of IPA's neuroprotective function is its potent antioxidant capability. It is a powerful scavenger of free radicals, particularly hydroxyl radicals, which are highly damaging to neuronal cells.[1][9] This action helps to prevent lipid peroxidation of cell membranes and oxidative damage to DNA, key events in neuronal injury and death.[2][6] In models of transient forebrain ischemia, oral administration of IPA was shown to significantly decrease lipid peroxidation in the hippocampus and reduce DNA damage in pyramidal neurons.[2][6] A distinct advantage of IPA is that it does not generate pro-oxidant reactive intermediates, a common drawback of many other antioxidants.[1]

Receptor-Mediated Signaling

IPA functions as a signaling molecule by binding to and activating specific nuclear receptors, which in turn regulate the expression of genes involved in inflammation and cellular protection.

-

Pregnane X Receptor (PXR) Activation: IPA is a known ligand and activator of PXR.[2][5] The activation of neuronal PXR by IPA is a critical mechanism for its neuroprotective effects.[4] This pathway is instrumental in enhancing the integrity of the blood-brain barrier and suppressing neuroinflammation by inhibiting the NF-κB signaling pathway.[4][10][11][12] Blocking the PXR receptor has been shown to abolish the beneficial effects of interventions that raise IPA levels.[4]

-

Aryl Hydrocarbon Receptor (AhR) Activation: IPA also serves as a ligand for AhR.[2][5] The activation of AhR contributes to its anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines.[5] In mouse models of Alzheimer's disease, a mixture of indoles including IPA upregulated the expression of AhR, which was associated with decreased neuroinflammation.[5]

Broad Anti-Inflammatory Effects

Through both receptor-mediated and direct actions, IPA exerts profound anti-inflammatory effects in the brain. It inhibits several key inflammatory signaling pathways, including:

-

NF-κB Signaling: By activating PXR and through other mechanisms, IPA is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of the inflammatory response.[2][5][12]

-

NLRP3 Inflammasome: IPA reduces the generation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines.[2][5]

-

RAGE/JAK2/STAT3 Pathway: In microglial cells, IPA has been shown to inhibit the receptor for advanced glycation end-product (RAGE)/JAK2/STAT3 signaling pathway, which is associated with inflammatory responses and oxidative stress.[13]

These actions result in a significant reduction in the synthesis and release of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][5][12]

Modulation of Neurotrophic Factors and Other Mechanisms

Beyond its direct protective effects, IPA also promotes neuronal health and resilience.

-

Enhancement of Neurotrophic Factors: IPA treatment has been shown to enhance the synthesis of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5][14][15] In a study involving elderly individuals receiving probiotics, a resulting 1.91-fold increase in serum IPA was positively correlated with serum BDNF levels.[5][15]

-

Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, IPA directly interferes with the pathogenesis by inhibiting the formation of amyloid-beta (Aβ) fibrils, with one study noting a reduction of as much as 50%.[1] It also protects neuronal cells from Aβ-induced toxicity.[1][16]

-

Mitochondrial Protection: IPA supports neuronal energy metabolism by enhancing mitochondrial function.[3] It improves the mitochondrial respiration rate and increases membrane potential, which in turn reduces the production of mitochondrial reactive oxygen species (ROS).[3]

-

Gut-Brain Axis Synergy: Orally administered IPA can boost the central levels of kynurenic acid (KYNA), another neuroprotective tryptophan metabolite, further amplifying its beneficial effects.[2][5][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on IPA, providing a reference for effective concentrations and observed effects.

Table 1: Summary of In Vitro Quantitative Data

| Parameter | Cell Line / Model | IPA Concentration(s) | Key Quantitative Finding(s) | Reference(s) |

| Anti-inflammatory | LPS-activated BV2 microglia | 1–5 µM | Diminished release of proinflammatory TNF-α. | [2][5] |

| Neurotrophic Support | SH-SY5Y neuroblastoma | 5 µM (via CM) | Conditioned media from IPA-treated microglia increased BDNF and NGF production. | [15] |

| Aβ Neurotoxicity | SH-SY5Y / Primary neurons | 1–10 µM | Protected against Aβ (1-42)-induced cytotoxicity. | [1] |

| Aβ Fibril Inhibition | Thioflavin T assay | Not specified | Reduced Aβ fibril formation by up to 50%. | [1] |

| Neuronal Protection | Primary neurons exposed to Aβ | 1 µM | Inhibited Aβ-induced lipid peroxidation and prevented neuronal death. | [5] |

Table 2: Summary of In Vivo Quantitative Data

| Parameter | Animal Model | IPA Dosage / Administration | Key Quantitative Finding(s) | Reference(s) |

| Ischemic Neuroprotection | Mongolian Gerbils (Ischemia) | 10 mg/kg, oral, 15 days | Protected neurons from ischemic damage, with 56.8% of CA1 neurons remaining viable compared to the sham group. Reduced lipid peroxidation and DNA damage. | [6] |

| Cognitive Impairment | Mice (LPS-induced) | 20–50 mg/kg, oral gavage | Ameliorated cognitive deficits in Morris Water Maze and Y-Maze tests. | [1] |

| BBB Integrity | Neonatal Rats (HI injury) | Not specified | Attenuated blood-brain barrier injury by modulating the PXR signaling pathway. | [12][18] |

| KYNA Elevation | Adult Sprague-Dawley Rats | 200 mg/kg, oral | After 90 mins, brain IPA levels increased ~56-fold and brain kynurenic acid (KYNA) levels increased ~4-fold. | [17] |

| Stroke Model | Mice (MCAO) | 400 µg/20 g/day , intragastric | Reduced neuroinflammation and neuronal apoptosis in the peripheral infarction area. | [19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on IPA's neuroprotective actions.

In Vitro Aβ-Induced Neurotoxicity Assay

This protocol assesses the ability of IPA to protect neuronal cells from amyloid-beta-induced cytotoxicity and oxidative stress.[1]

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal neurons.

-

Culture medium (e.g., DMEM/F12 with 10% FBS).

-

Amyloid-β (1-42) peptide.

-

This compound (IPA), stock solution in DMSO.

-

MTT or LDH assay kit for cell viability.

-

DCFDA or similar fluorescent probe for ROS measurement.

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow adherence for 24 hours.

-

Aβ Oligomer Preparation: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).

-

IPA Pre-treatment: Dilute IPA stock to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in culture medium. Replace medium in wells with IPA-containing medium and incubate for 2-4 hours. Include a vehicle control (DMSO).

-

Aβ Treatment: Add Aβ oligomers to the wells to a final concentration of 10 µM. Include a control group with no Aβ treatment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assessment:

-

Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer’s instructions.

-

Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

-

-

In Vitro Microglial Anti-inflammatory Assay

This protocol evaluates the effect of IPA on the inflammatory response in microglial cells.[1]

-

Materials:

-

Microglial cell line (e.g., BV2).

-

Lipopolysaccharide (LPS).

-

This compound (IPA).

-

ELISA kit for TNF-α quantification.

-

-

Procedure:

-

Cell Seeding: Seed BV2 cells in a 24-well plate and allow adherence.

-

IPA Pre-treatment: Treat cells with desired concentrations of IPA (e.g., 1-5 µM) for 2-6 hours.

-

LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS.

-

Incubation: Incubate for 6-24 hours.

-

Assessment: Collect the cell culture supernatant and quantify the concentration of TNF-α using an ELISA kit.

-

In Vivo Ischemic Neuroprotection Model

This protocol assesses the neuroprotective effects of IPA against ischemia-induced neuronal damage in an animal model.[6]

-

Materials:

-

Mongolian gerbils.

-

This compound (IPA).

-

Vehicle (e.g., saline or corn oil).

-

Surgical equipment for inducing transient forebrain ischemia.

-

Histological stains (e.g., Cresyl violet).

-

Antibodies for immunohistochemistry (e.g., anti-8-hydroxy-2'-deoxyguanosine).

-

-

Procedure:

-

Acclimatization & Grouping: Acclimatize animals and divide into groups: (1) Sham + Vehicle, (2) Sham + IPA, (3) Ischemia + Vehicle, (4) Ischemia + IPA.

-

IPA Administration: Administer IPA (e.g., 10 mg/kg) or vehicle daily via oral gavage for 15 consecutive days.

-

Induction of Ischemia: On day 15, induce 5 minutes of transient forebrain ischemia by occluding both common carotid arteries. Sham-operated animals undergo the same surgery without occlusion.

-

Post-operative Care & Perfusion: Allow animals to recover. At a designated time point (e.g., 4 days post-ischemia), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Assessment:

-

Histology: Process brain tissue for histology. Perform Cresyl violet staining to quantify surviving neurons in the hippocampal CA1 region.

-

Immunohistochemistry: Perform staining for markers of DNA damage (8-hydroxy-2'-deoxyguanosine) and lipid peroxidation (4-hydroxy-2-nonenal) to assess oxidative stress.

-

-

Visualizations: Pathways and Workflows

Caption: Overview of IPA's journey from the gut to the brain and its primary neuroprotective signaling pathways.

Caption: The multifaceted neuroprotective mechanisms of this compound (IPA).

Caption: Experimental workflow for an in vitro Aβ-induced neurotoxicity assay with IPA.

Conclusion and Future Directions

This compound is a powerful endogenous neuroprotective agent whose multifaceted mechanism of action addresses several core pathologies of neurodegenerative and ischemic brain disorders. Its ability to simultaneously mitigate oxidative stress, quell neuroinflammation via receptor-mediated pathways, inhibit amyloid aggregation, and promote neurotrophic factor synthesis makes it a uniquely promising therapeutic candidate. The data strongly support its potential use in high-risk populations to delay the onset or ameliorate the course of neurodegeneration.[2][5] Future research should focus on translating these robust preclinical findings into clinical settings. Well-designed clinical trials are urgently needed to evaluate the safety and efficacy of IPA as a novel therapeutic or adjunctive agent to slow the progression of diseases like Alzheimer's and Parkinson's and to limit the debilitating consequences of ischemic stroke.[2][5][13]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Mechanisms of 3-Indolepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indolepropionic acid (IPA) is a potent antioxidant metabolite produced from the essential amino acid tryptophan by specific species of the human gut microbiota, most notably Clostridium sporogenes.[1] Emerging as a critical molecule in the gut-organ axis, IPA exerts significant protective effects against oxidative stress, which is implicated in a wide range of pathologies including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2][3][4] Unlike many antioxidants, IPA not only directly neutralizes highly reactive free radicals but also modulates key cellular signaling pathways that govern endogenous antioxidant and anti-inflammatory responses.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which IPA functions as an antioxidant, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Direct Radical Scavenging Activity

The primary and most well-documented antioxidant function of IPA is its exceptional capacity to directly scavenge free radicals, particularly the highly damaging hydroxyl radical (•OH).[1] It is considered an even more potent •OH scavenger than melatonin.[1] A crucial advantage of IPA is that it neutralizes radicals without subsequently generating reactive or pro-oxidant intermediate compounds, a common limitation of other antioxidants.[1][5] This "clean" scavenging activity makes it highly efficient at preventing oxidative damage to vital biomolecules.

Data Presentation: Radical Scavenging and Protective Effects

The antioxidant efficacy of IPA has been quantified through various in vitro and in vivo studies. The tables below summarize key findings.

| Parameter | Value / Observation | Experimental System | Reference(s) |

| Rate Constant vs. •OH | 7.8 x 10¹⁰ mol⁻¹ l⁻¹ s⁻¹ | Kinetic competition with ABTS | [6][7] |

| Binding Affinity (Kd) for PXR | 8.7 μM | PXR ligand-binding domain assay | [8] |

| Synergistic Activity | Works synergistically with glutathione (B108866) to inhibit the formation of ABTS cationic free radicals mediated by hydroxyl radicals. | In vitro ABTS assay | [9][10] |

Table 1: Quantitative Analysis of IPA's Scavenging and Receptor Binding Activity.

| Oxidative Damage Marker | Effect of IPA Treatment | Experimental Model | Reference(s) |

| Lipid Peroxidation (MDA) | Dose-dependently inhibited hydroxyl radical-initiated lipid peroxidation. | Rat striatum (in vitro and in vivo) | [6] |

| Lipid Peroxidation (4-HNE) | Significantly decreased levels in ischemic hippocampal homogenates following oral administration (10 mg/kg). | Mongolian gerbil model of transient forebrain ischemia | [11] |

| DNA Damage (8-OHdG) | Significantly reduced immunostaining in pyramidal neurons of the ischemic hippocampus following oral administration (10 mg/kg). | Mongolian gerbil model of transient forebrain ischemia | [11] |

| Iron-Induced Peroxidation | Inhibited lipid peroxidation damage at concentrations of 5 mM and 10 mM. | Hamster testes; in vitro cell membranes | [3] |

Table 2: Protective Effects of IPA Against Oxidative Damage Markers.

Experimental Protocols: Key Assays

1.1 Experimental Protocol: Hydroxyl Radical Scavenging Assay (Competitive ABTS Method)

This protocol is based on the kinetic competition between IPA and 2,2'-azino-bis-(3-ethyl-benz-thiazoline-6-sulfonic acid) (ABTS) for hydroxyl radicals.[6][7]

-

Reagent Preparation:

-

Prepare a stock solution of ABTS in phosphate-buffered saline (PBS).

-

Prepare stock solutions of IPA at various concentrations.

-

Prepare the Fenton reaction reagents: FeSO₄ and H₂O₂.

-

-

Assay Procedure:

-

In a reaction vessel, combine the ABTS solution, a specific concentration of IPA (or vehicle control), and FeSO₄.

-

Initiate the reaction by adding H₂O₂ to generate hydroxyl radicals. This will simultaneously cause the oxidation of ABTS to its radical cation (ABTS•⁺), which is green and can be measured spectrophotometrically.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

-

Measurement and Analysis:

-

Measure the absorbance of the ABTS•⁺ radical at its characteristic wavelength (e.g., 734 nm).

-

The presence of IPA will reduce the amount of ABTS•⁺ formed, leading to a lower absorbance reading compared to the control.

-

The rate constant for IPA's reaction with •OH is calculated based on the degree of inhibition of ABTS•⁺ formation relative to its known reaction rate with •OH.

-

1.2 Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.[6]

-

Sample Preparation:

-

Homogenize tissue samples (e.g., brain striatum) in ice-cold buffer.

-

Induce lipid peroxidation in the homogenates using an initiator (e.g., Fenton reagents like Fe²⁺/H₂O₂). Incubate samples with and without various concentrations of IPA.

-

-

TBARS Reaction:

-

Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the samples to pellet the protein.

-

Add thiobarbituric acid (TBA) solution to the supernatant and heat at 95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.

-

-

Measurement and Quantification:

-

Cool the samples and measure the absorbance of the pink MDA-TBA adduct at ~532 nm using a spectrophotometer.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. A decrease in absorbance in IPA-treated samples indicates inhibition of lipid peroxidation.

-

Indirect Antioxidant Mechanisms via Receptor Activation

Beyond direct scavenging, IPA functions as a critical signaling molecule, modulating cellular defense systems primarily through the activation of two nuclear receptors: the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[2][8]

2.1 Pregnane X Receptor (PXR) Pathway

IPA is a known ligand for PXR, a receptor highly expressed in intestinal and hepatic cells.[1][8] Activation of PXR by IPA initiates a cascade that suppresses inflammation and enhances gut barrier integrity. By inhibiting the pro-inflammatory NF-κB signaling pathway, PXR activation reduces the production of inflammatory cytokines like TNF-α and IL-6, which are major sources of secondary oxidative stress.[8][12] Furthermore, IPA-PXR signaling strengthens the intestinal epithelial barrier by upregulating the expression of tight junction proteins, thereby preventing the translocation of inflammatory bacterial products into circulation.[8]

2.2 Aryl Hydrocarbon Receptor (AhR) Pathway

IPA also acts as a ligand for AhR, another key regulator of immune homeostasis and barrier function.[2][13] AhR activation contributes to the balance of immune responses in the gut, promoting anti-inflammatory pathways and further supporting the integrity of the epithelial barrier.[13][14]

2.3 Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Evidence suggests that IPA may also activate the Nrf2 pathway, a master regulator of the antioxidant response.[15][16] Nrf2 activation leads to the transcription of a suite of endogenous antioxidant enzymes. In one study, IPA was shown to prevent TNF-α-induced mitochondrial ROS production by upregulating these enzymes via Nrf2.[16] This represents a powerful indirect mechanism for bolstering cellular antioxidant defenses.

Data Presentation: IPA's Effect on Signaling and Gene Expression

| Target Protein / Gene | Effect of IPA Treatment | Experimental Model | Reference(s) |

| Occludin | 3.2-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |

| Claudin-1 | 2.8-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |

| ZO-1 | 4.1-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |

| NF-κB Signaling | Suppressed, leading to decreased transcription of TNF-α, IL-6, and IL-1β. | Epithelial cells, macrophages | [8][12] |

| Nrf2 Pathway | Upregulated mitochondrial antioxidant enzymes to prevent TNF-α-induced mitochondrial ROS. | In vitro cell models | [16] |

Table 3: IPA's Effect on Signaling Molecules and Target Gene Expression.

Mandatory Visualizations

Caption: IPA signaling via PXR and AhR pathways.

Caption: Conceptual overview of IPA's antioxidant actions.

Experimental Protocols: Signaling

2.4 Experimental Protocol: PXR/AhR Luciferase Reporter Assay

This assay is used to quantify the activation of PXR or AhR by a ligand like IPA.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of the receptor.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length cDNA for human PXR or AhR.

-

A reporter plasmid containing a promoter with multiple copies of the receptor's specific response element (e.g., XRE for AhR/PXR) upstream of a luciferase gene.

-

-

A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection (typically 24 hours), treat the cells with various concentrations of IPA, a known agonist (positive control), and a vehicle (negative control).

-

Incubate for a specified period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a specific lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity for IPA-treated cells relative to the vehicle-treated control. A significant fold increase indicates receptor activation.

-

Integrated Experimental Workflow

Assessing the full spectrum of IPA's antioxidant activity requires a multi-tiered approach, from basic chemical assays to complex in vivo models.

Caption: Experimental workflow for assessing IPA's antioxidant properties.

3.1 Experimental Protocol: Gene Expression Analysis (qPCR)

This protocol outlines the measurement of mRNA levels for genes regulated by IPA, such as PXR targets or Nrf2-dependent antioxidant enzymes.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Caco-2 for intestinal barrier studies) and allow them to adhere.

-

Treat cells with IPA at desired concentrations for a specific time course (e.g., 6, 12, or 24 hours). Include vehicle-treated cells as a negative control.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe a standardized amount of RNA (e.g., 1 μg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., OCLN, CYP3A4, NQO1), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR thermal cycler.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the IPA-treated samples to the vehicle control.

-

Conclusion

This compound is a uniquely powerful antioxidant whose actions extend far beyond simple radical neutralization. Its high reactivity with hydroxyl radicals, combined with an inability to form pro-oxidant intermediates, establishes it as a premier direct scavenger.[1][6] Concurrently, its function as a signaling ligand for PXR and AhR, and potentially as an activator of the Nrf2 pathway, allows it to orchestrate a complex, indirect antioxidant and anti-inflammatory defense.[2][8][16] This dual mechanism—directly disarming immediate threats while simultaneously strengthening the cell's own defense systems—positions IPA as a highly promising therapeutic agent for a multitude of diseases underpinned by oxidative stress and inflammation. Further research into its context-dependent effects and clinical translation is highly warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]

- 14. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjgnet.com [wjgnet.com]

- 16. researchgate.net [researchgate.net]

The Interplay of 3-Indolepropionic Acid and the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between 3-Indolepropionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, and the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This document elucidates the signaling pathways, presents quantitative data on their interaction, and offers detailed experimental protocols for studying this crucial biological relationship. The content is designed to be a comprehensive resource for professionals in research, science, and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of modulating the IPA-AhR axis.

Introduction

This compound (IPA) is a significant metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2] It is recognized as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in a myriad of physiological and pathological processes, including immune response, inflammation, and cellular homeostasis.[3][4] The activation of AhR by IPA initiates a signaling cascade that influences the expression of a suite of target genes, most notably the cytochrome P450 family member, CYP1A1.[1] This guide explores the molecular intricacies of the IPA-AhR interaction, providing a foundation for research into its immunomodulatory and therapeutic applications.

The this compound - Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as IPA, to the AhR protein located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A primary and well-studied target gene is CYP1A1.

The interaction of IPA with AhR can lead to a range of cellular responses, including the regulation of inflammatory and immune responses.[4][5]

IPA-AhR Signaling Pathway

Quantitative Data

The interaction between IPA and AhR can be quantified through various experimental approaches. The following tables summarize key quantitative parameters that characterize this interaction.

Table 1: Binding Affinity of this compound to Aryl Hydrocarbon Receptor

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 1.13 µM | Molecular Docking | (bioRxiv, 2023) |

| Effective Concentration (EC50) | ~10-50 µM | Reporter Gene Assay | [6] |

Table 2: Dose-Dependent Induction of CYP1A1 mRNA by this compound

While a complete dose-response curve with multiple data points is not available in a single source, the literature indicates a dose-dependent increase in CYP1A1 expression upon treatment with IPA. The weakest inducers of CYP1A1 were 4,6DMI and 5,6DMI, while 4MI was the strongest.[1]

| IPA Concentration | Fold Induction of CYP1A1 mRNA (Qualitative) | Cell Line | Source |

| Low (e.g., 1-10 µM) | Moderate Induction | Various | [1][6] |

| High (e.g., >50 µM) | Strong Induction | Various | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between IPA and AhR.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of IPA to AhR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) or the inhibitory concentration (IC50) of IPA for AhR.

Materials:

-

Test compound (this compound)

-

Radiolabeled AhR ligand (e.g., [³H]TCDD)

-

Source of AhR (e.g., cytosolic extracts from cell lines like Hepa-1c1c7)

-

Assay buffer

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

-

Filters

Procedure:

-

Preparation of AhR-containing cytosol: Homogenize cells or tissues expressing AhR in a suitable buffer and prepare a cytosolic fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the AhR-containing cytosol in the presence of increasing concentrations of unlabeled IPA. Include control wells with no competitor and wells with a saturating concentration of a known high-affinity unlabeled ligand to determine total and non-specific binding, respectively.

-

Separation of bound and free ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each IPA concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the IPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (dissociation constant of the inhibitor) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow

AhR-Responsive Reporter Gene Assay

This cell-based assay measures the transcriptional activation of AhR by IPA.

Objective: To determine the EC50 of IPA for AhR activation.

Materials:

-

A cell line stably or transiently transfected with a reporter plasmid containing an AhR-responsive element (XRE) driving the expression of a reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

This compound.

-

96-well cell culture plates.

-

Lysis buffer.

-

Luciferase substrate.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of IPA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control for cell viability if necessary. Plot the fold induction of reporter gene activity (relative to the vehicle control) against the logarithm of the IPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Expression

This method quantifies the mRNA levels of the AhR target gene CYP1A1 in response to IPA treatment.

Objective: To measure the dose-dependent effect of IPA on the expression of an AhR target gene.

Materials:

-

Cell line of interest (e.g., HepG2).

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat them with various concentrations of IPA for a specific time period (e.g., 6-24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and a housekeeping gene.

-

Data Analysis: Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

qRT-PCR Workflow for CYP1A1 Expression

Conclusion